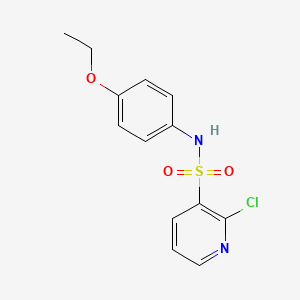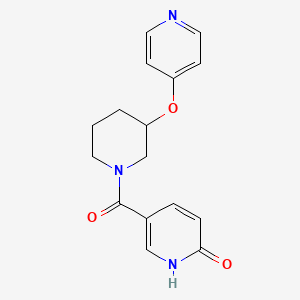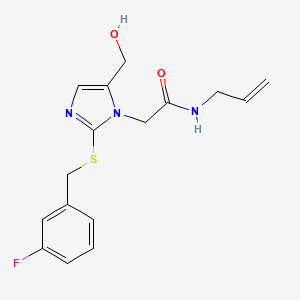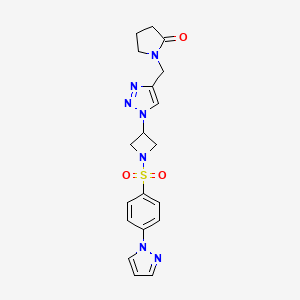![molecular formula C17H12N4O B2960109 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol CAS No. 515880-87-2](/img/structure/B2960109.png)
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-b]pyridine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridine derivatives are composed of a pyrazole ring fused with a pyridine ring . The exact molecular structure can vary depending on the specific substituents attached to the rings .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves reactions with N-nucleophiles . The carbonization of rice husk with sulfuric acid was used to create the sulfonated amorphous carbon material .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary depending on the specific substituents attached to the rings . More research is needed to fully understand these properties.
科学的研究の応用
Cancer Research: TRK Inhibition
This compound has been evaluated for its potential as a Tropomyosin receptor kinase (TRK) inhibitor . TRKs are critical for the proliferation and differentiation of cells, and their continuous activation can lead to cancer . By inhibiting TRKs, this compound could be used to prevent the overexpression of these kinases and potentially treat various cancers, such as colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma .
Neurological Disorders: Neurotrophic Factors
The pyrazolo[1,5-a]pyrimidine derivatives, due to their structural similarity to purine bases, may interact with neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These interactions could be significant in the development of treatments for neurological disorders where neurotrophic support is beneficial .
Synthetic Chemistry: Scaffold Hopping
In synthetic chemistry, this compound can be used for scaffold hopping, which is a strategy to develop new chemical entities by replacing the core structure (scaffold) of a compound while retaining its pharmacophore. This approach can lead to the discovery of novel compounds with improved properties or reduced side effects .
Pharmacokinetics: Plasma Stability
The pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. This particular compound has shown good plasma stability, which is a desirable characteristic for oral medications. It also exhibits low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9, suggesting a lower risk of drug-drug interactions .
Drug Design: Computer-Aided Drug Design (CADD)
Computer-aided drug design is an integral part of modern drug discovery. The compound’s structure can be used in CADD to create models and run simulations that predict how the molecule will interact with various biological targets. This can accelerate the drug development process by identifying promising candidates early on .
Anticancer Screening: In Vitro Studies
Compounds like 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol can be synthesized and screened for anticancer activity in vitro. Such studies are fundamental in the early stages of drug development to assess the efficacy of new compounds against cancer cell lines .
作用機序
Target of Action
The primary target of 4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves key hydrogen bonding interactions within the ATP binding site of the kinase . The inhibition of CDK2 leads to alterations in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway . This can lead to cell cycle arrest, preventing cells from proliferating and dividing . The downstream effects include a reduction in tumor cell growth, making this compound potentially useful in cancer treatment .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. In particular, it has been shown to have cytotoxic activities against certain cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines .
将来の方向性
特性
IUPAC Name |
4-(3-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-15-3-1-12(2-4-15)14-9-19-17-16(10-20-21(17)11-14)13-5-7-18-8-6-13/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLYUQICEWTGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(C=N3)C4=CC=NC=C4)N=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)
![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)

![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)


![tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate](/img/structure/B2960043.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2960048.png)
![Methyl 2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2960049.png)